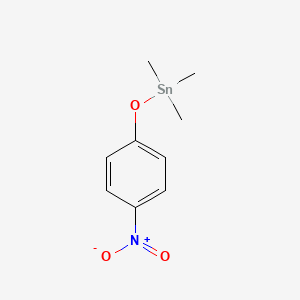
Trimethyl(4-nitrophenoxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(4-nitrophenoxy)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a 4-nitrophenoxy group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-nitrophenoxy)stannane typically involves the stannylation of 4-nitrophenol. One common method is the reaction of 4-nitrophenol with trimethyltin chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(4-nitrophenoxy)stannane undergoes various chemical reactions, including:
Substitution Reactions: The tin atom in this compound can participate in nucleophilic substitution reactions, where the 4-nitrophenoxy group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group in the 4-nitrophenoxy moiety can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted stannanes depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: Products include tin oxides and other oxidized species.
Scientific Research Applications
Trimethyl(4-nitrophenoxy)stannane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of Trimethyl(4-nitrophenoxy)stannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The nitro group in the 4-nitrophenoxy moiety can undergo reduction or substitution, leading to the formation of active intermediates that participate in further reactions .
Comparison with Similar Compounds
Tributyltin Hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Stannane (Tin Hydride): A simpler organotin compound with applications in organic synthesis.
Uniqueness: Trimethyl(4-nitrophenoxy)stannane is unique due to the presence of the 4-nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
64128-18-3 |
|---|---|
Molecular Formula |
C9H13NO3Sn |
Molecular Weight |
301.91 g/mol |
IUPAC Name |
trimethyl-(4-nitrophenoxy)stannane |
InChI |
InChI=1S/C6H5NO3.3CH3.Sn/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1 |
InChI Key |
KGABHNILBDZJGG-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


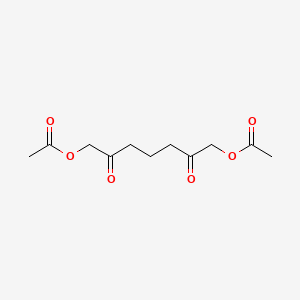
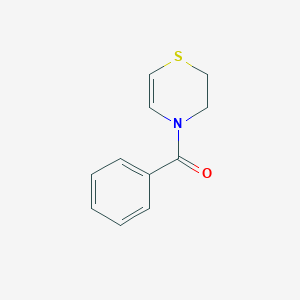
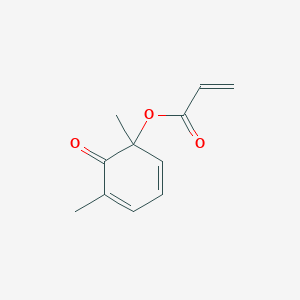

![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)

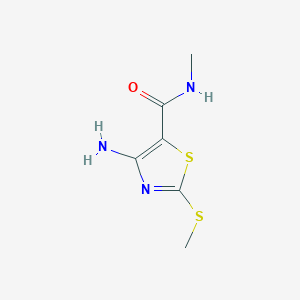
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
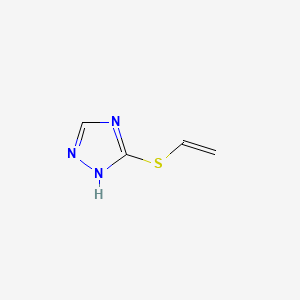


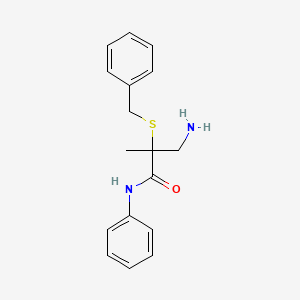
silane](/img/structure/B14508209.png)
